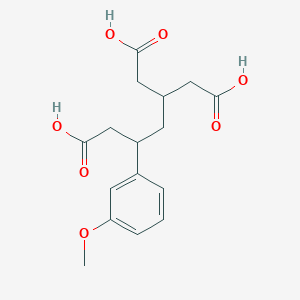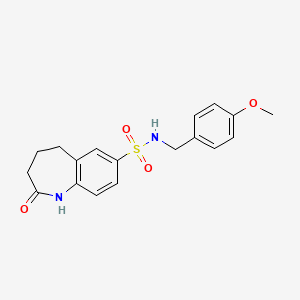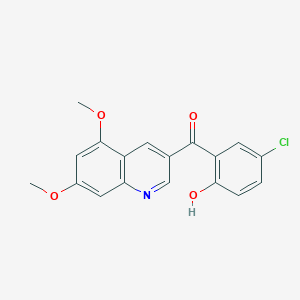![molecular formula C22H19N3O2 B12482403 10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one CAS No. 85642-10-0](/img/structure/B12482403.png)
10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one is a complex heterocyclic compound that features a unique fusion of benzimidazole, pyrano, and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzimidazole ring, followed by the construction of the pyrano and quinoline rings. Common reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and various catalysts under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dimethylformamide and may require heating under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and heterocyclic compounds with fused ring systems, such as:
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives .
Uniqueness
What sets 10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one apart is its unique combination of benzimidazole, pyrano, and quinoline moieties, which confer distinct chemical and biological properties. This unique structure may result in enhanced bioactivity and specificity compared to other similar compounds .
Properties
CAS No. |
85642-10-0 |
|---|---|
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one |
InChI |
InChI=1S/C22H19N3O2/c26-22-16(21-23-17-7-1-2-8-18(17)24-21)12-14-11-13-5-3-9-25-10-4-6-15(19(13)25)20(14)27-22/h1-2,7-8,11-12H,3-6,9-10H2,(H,23,24) |
InChI Key |
GPGSAESYFKTPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=NC6=CC=CC=C6N5)CCCN3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B12482323.png)

![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12482334.png)
![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12482343.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12482347.png)
![3,4-dichloro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12482353.png)
![N-(3-chlorophenyl)-2-{(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12482360.png)


![2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide](/img/structure/B12482387.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B12482413.png)
![Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B12482419.png)
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B12482421.png)
![4-{9-[2-(dimethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B12482422.png)
